4-(2-(4-(2-(pyridin-2-yl)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yloxy)ethyl)morpholine
Description
The compound 4-(2-(4-(2-(pyridin-2-yl)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yloxy)ethyl)morpholine (CAS: 700874-71-1) is a heterocyclic molecule featuring a quinoline core linked to a pyrrolo-pyrazole moiety and a morpholine group via an ethyloxy bridge. Notably, it is marketed under aliases such as LY 2109761, suggesting relevance in pharmacological research .
Properties
Molecular Formula |
C26H29N5O2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-[2-[4-(2-pyridin-2-yl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl]oxyethyl]morpholine |
InChI |
InChI=1S/C26H29N5O2/c1-2-9-27-22(4-1)26-25(24-5-3-11-31(24)29-26)21-8-10-28-23-18-19(6-7-20(21)23)33-17-14-30-12-15-32-16-13-30/h1-2,4,6-10,18,24-25H,3,5,11-17H2 |
InChI Key |
OOKYRHQSMYPHOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(=NN2C1)C3=CC=CC=N3)C4=C5C=CC(=CC5=NC=C4)OCCN6CCOCC6 |
Origin of Product |
United States |
Biological Activity
The compound 4-(2-(4-(2-(pyridin-2-yl)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yloxy)ethyl)morpholine represents a complex molecular structure with potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Pyridinyl group : Contributes to the compound's interaction with biological targets.
- Tetrahydropyrrolo[1,2-b]pyrazole : Known for various pharmacological activities.
- Quinoline moiety : Often associated with anticancer properties.
- Morpholine : A common scaffold in medicinal chemistry.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds similar to the target structure. For instance:
- A study reported that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values for these compounds were lower than those of standard chemotherapeutics like 5-fluorouracil, indicating their potential as effective agents in cancer treatment .
The proposed mechanisms through which similar compounds exert their anticancer effects include:
- Induction of Apoptosis : Compounds have been shown to stimulate caspase activity in cancer cells, leading to programmed cell death .
- Inhibition of Cell Proliferation : Many derivatives inhibit key signaling pathways involved in cell growth and survival .
- Targeting Specific Kinases : Some studies suggest that these compounds may inhibit kinases involved in tumor progression .
Anti-inflammatory and Antimicrobial Properties
In addition to anticancer activity, derivatives of this compound may possess anti-inflammatory and antimicrobial properties:
- Pyrazole-containing compounds have demonstrated effectiveness against bacterial strains and have shown anti-inflammatory effects in various models .
Study 1: Cytotoxicity Evaluation
In a recent evaluation of a series of pyrazole derivatives, one compound exhibited an IC50 value of 193.93 µg/mL against A549 cells. This was significantly lower than the positive control (IC50 = 371.36 µg/mL), highlighting its potential as a lead compound for further development .
Study 2: Mechanistic Insights
Another study explored the mechanism by which similar compounds induce apoptosis. It was found that these compounds upregulated caspase 3 levels significantly in treated cells compared to controls, suggesting a robust apoptotic pathway activation .
Data Tables
| Compound Name | Cell Line | IC50 Value (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 7f | A549 | 193.93 | Apoptosis induction |
| Compound 7d | HCT116 | Lower than control | Kinase inhibition |
| Compound X | Various | Varies | Antimicrobial activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations :
Structural Variations: The target compound (LY 2109761) uniquely combines quinoline, pyrrolo-pyrazole, and morpholine, whereas analogs like CAS 476477-67-5 lack the morpholine group, instead incorporating methylpyridine. This substitution reduces polarity, as evidenced by its higher XlogP (3.2 vs. unreported for LY 2109761) . The chloroquinoline derivative () introduces a chlorine atom and pyrrolidine, enhancing lipophilicity and altering hydrogen-bonding capacity (0 donors vs. 1 in LY 2109761) .
Physicochemical Properties :
- Hydrogen bond acceptors vary significantly: LY 2109761 has six acceptors (morpholine oxygen and pyridine/pyrazole nitrogens), while the pyrazolo-pyrimidine analog (CAS 879470-55-0) has five . This may influence solubility and membrane permeability.
Research Context: LY 2109761 is explicitly noted as a research product (), likely for kinase or receptor modulation. In contrast, compounds like CAS 879470-55-0 are categorized as synthetic intermediates . Pesticide-related pyrrolo-pyrazole derivatives () highlight the structural versatility of this scaffold but diverge in application from LY 2109761 .
Research Findings and Implications
- The ethyloxy linker may provide conformational flexibility for target binding .
- CAS 476477-67-5 : Higher lipophilicity (XlogP 3.2) suggests better membrane penetration but reduced solubility, limiting its utility in aqueous environments .
- Chloroquinoline Analog: The chlorine atom may confer electrophilic properties, enabling interactions with nucleophilic residues in biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
